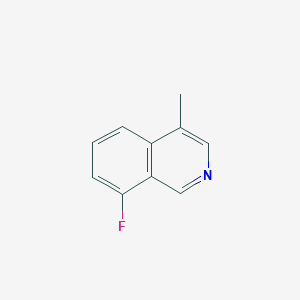

8-Fluoro-4-methylisoquinoline

Description

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

8-fluoro-4-methylisoquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |

InChI Key |

NGQBCEDHPCFFPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Fluoro 4 Methylisoquinoline and Analogs

Strategic Approaches to Isoquinoline (B145761) Ring Assembly

The construction of the isoquinoline skeleton is a well-explored area of organic synthesis, with several classical and modern methods available. The presence of a fluorine atom on the benzene (B151609) ring introduces both electronic and steric challenges that must be considered when selecting an appropriate synthetic strategy.

Cyclization Reactions in Fluoroaryl Precursors

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, remain powerful tools for the construction of the isoquinoline core from appropriately substituted fluoroaryl precursors. wikipedia.orgwikipedia.orgorganic-chemistry.orgchemistry-reaction.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.comchempedia.info For the synthesis of 8-Fluoro-4-methylisoquinoline, a potential precursor would be N-(1-(3-fluorophenyl)propan-2-yl)acetamide. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions for the electrophilic aromatic substitution to occur. The regioselectivity of the cyclization is directed by the position of the ethylamine (B1201723) chain on the fluoroaryl ring.

| Reaction | Precursor | Reagents | Product | Ref. |

| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅ | 3,4-dihydroisoquinolines | wikipedia.orgchempedia.info |

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.comorganicreactions.org To access an 8-fluoro-substituted isoquinoline, a 3-fluorobenzaldehyde (B1666160) derivative would be the required starting material. The introduction of the 4-methyl group via this method is less direct and may require a multi-step sequence.

| Reaction | Precursor | Reagents | Product | Ref. |

| Pomeranz-Fritsch | Benzalaminoacetals | H₂SO₄, Lewis Acids | Isoquinolines | wikipedia.orgthermofisher.com |

Directed Ortho-Metalation Strategies for Fluoro-Substituted Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine atom itself can act as a moderate directing group, facilitating lithiation at the adjacent ortho position. A more robust approach involves the use of a stronger directing metalation group (DMG) to ensure high regioselectivity.

A reported synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) utilizes this strategy starting from 2-(3-fluorophenyl)ethylamine. nih.govresearchgate.net The amine is first protected as a pivaloylamide, which acts as the DMG. Treatment with butyllithium (B86547) at low temperature effects lithiation at the position ortho to the fluorine and meta to the ethylamine substituent. Quenching this lithiated intermediate with dimethylformamide (DMF) introduces a formyl group, which then undergoes acid-catalyzed cyclization to afford the 8-fluoro-3,4-dihydroisoquinoline. nih.gov While this provides a key intermediate, the introduction of the 4-methyl group would require a subsequent step.

| Precursor | Reagents | Intermediate | Product | Ref. |

| N-pivaloyl-2-(3-fluorophenyl)ethylamine | 1. BuLi, THF, -78 °C 2. DMF | ortho-formylated derivative | 8-fluoro-3,4-dihydroisoquinoline | nih.gov |

Transition Metal-Catalyzed Annulation and C-H Activation Methods

Modern synthetic methods employing transition-metal catalysis offer efficient and atom-economical routes to functionalized isoquinolines. These methods often rely on the directed C-H activation of a suitable precursor.

For the synthesis of this compound, a strategy involving the C-H activation of an 8-methylquinoline (B175542) derivative could be envisioned for the introduction of the fluorine atom, although this is synthetically challenging. More commonly, transition-metal catalysis is employed to construct the isoquinoline ring itself. For instance, rhodium(III)-catalyzed C-H activation of benzimidates and subsequent annulation with alkynes can produce isoquinolone derivatives. researchgate.net

A pertinent example, although on a quinoline (B57606) system, is the transition-metal-catalyzed C(sp³)–H functionalization of 8-methylquinolines. researchgate.netresearchgate.netsemanticscholar.orgnih.gov The nitrogen atom of the quinoline ring acts as a directing group, enabling the activation of the C-H bonds of the 8-methyl group. While this demonstrates the principle of directed C-H activation, adapting this for the construction of the isoquinoline ring with the desired substitution pattern would require a carefully designed substrate.

Photochemical Routes to Functionalized Isoquinolines

Photochemical methods provide a mild and often unique approach to the synthesis of complex organic molecules. Photo-induced radical cascade reactions have been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones. rsc.org These reactions proceed under mild, metal-free conditions, often utilizing an organic photosensitizer. The applicability of such methods to the synthesis of this compound would depend on the availability of suitable precursors that can undergo the desired photochemical transformation to form the isoquinoline core with the required substituents.

Regioselective Introduction of Fluorine and Methyl Groups

The precise placement of the fluorine and methyl groups is crucial for the target molecule. This can be achieved either by using precursors that already contain these substituents in the correct positions or by introducing them onto a pre-formed isoquinoline core.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a key method for the introduction of a fluorine atom onto an aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. The regioselectivity of the fluorination is governed by the electronic and steric properties of the substrate. For a 4-methylisoquinoline (B18517) precursor, electrophilic fluorination would likely occur at the more electron-rich positions of the benzene ring. Directing the fluorination specifically to the 8-position in the presence of a 4-methyl group could be challenging and may require the use of a blocking group or a directed fluorination strategy.

| Reagent Class | Examples | Characteristics |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Electrophilic fluorine source, relatively stable and safe. |

Nucleophilic Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring via nucleophilic methods is a cornerstone of modern organofluorine chemistry. princeton.edu While electrophilic fluorinating agents are common, methods employing nucleophilic fluoride (B91410) sources such as AgF, CsF, or KF are advantageous, particularly for radiolabeling with the positron-emitting isotope ¹⁸F. nih.govnih.govdntb.gov.ua

One advanced strategy involves the palladium-catalyzed C-H fluorination of quinoline derivatives. nih.gov Research has demonstrated the C-H fluorination of 8-methylquinoline using a Pd(OAc)₂ catalyst in combination with a nucleophilic fluoride source (AgF) and a hypervalent iodine oxidant (PhI(OPiv)₂). nih.gov This method transforms a C-H bond directly into a C-F bond, bypassing the need for a pre-installed leaving group. Although the primary product was the desired fluorinated compound, a C-H oxygenation product was also observed. nih.gov

| Catalyst | Oxidant | Fluoride Source | Solvent | Yield of 1a (Fluorinated) | Yield of 2a (Oxygenated) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PhI(OAc)₂ | AgF | MeCN | 14% | 17% |

| Pd(OAc)₂ | PhI(OPiv)₂ | AgF | CH₂Cl₂ | 58% | 19% |

Another modern approach utilizes photoredox catalysis to generate highly reactive intermediates that can be trapped by poorly nucleophilic fluoride under mild conditions. princeton.edu This redox-neutral method provides access to a wide range of aliphatic fluorides and is adaptable for radiofluorination techniques. princeton.edu

Site-Specific Methylation Strategies

Achieving site-specific C-H functionalization is a primary goal in synthetic chemistry, as it allows for the direct modification of molecular scaffolds without lengthy pre-functionalization steps. For the introduction of a methyl group at the C4 position of an isoquinoline ring, several advanced strategies have been developed.

One innovative method involves a phosphite-mediated photochemical rsc.orgnih.gov N to C rearrangement. nih.gov In this approach, the isoquinoline nitrogen is first N-alkylated, and subsequent photochemical activation in the presence of a phosphite (B83602) mediator leads to the migration of the alkyl group to the C4 position. nih.gov This strategy complements other methods that typically functionalize the C1 position.

Another metal-free approach achieves C-4 alkylation of isoquinolines using vinyl ketones as electrophiles in the presence of benzoic acid. researchgate.netacs.org This process involves a temporary dearomatization of the isoquinoline ring, which then acts as a nucleophile. researchgate.net While this method introduces a larger alkyl chain, the resulting carbonyl group serves as a versatile synthetic handle for further modifications, including reduction to the desired methyl group. researchgate.netacs.org

Control of Positional Selectivity in Multi-Substituted Isoquinolines

The synthesis of specifically substituted isoquinolines like this compound requires precise control over the regioselectivity of the reactions. The final substitution pattern is heavily influenced by the choice of starting materials, directing groups, and reaction conditions. researchgate.net

Transition metal-catalyzed annulation reactions are powerful tools for constructing the isoquinoline core with high regioselectivity. rsc.orgorganic-chemistry.org For example, Rh(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with diazo compounds can produce multi-substituted isoquinolones with excellent control of positional selectivity. rsc.org Similarly, palladium-catalyzed C-H activation/annulation provides another route to substituted isoquinolones. mdpi.com In these methods, the directing group on the starting material dictates the position of cyclization, enabling the selective formation of one isomer over others. rsc.orgmdpi.com

Directed ortho-lithiation is another classic and effective strategy. The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key precursor, has been achieved through a directed lithiation reaction, where a directing group guides the deprotonation and subsequent functionalization to the desired position on the benzene ring. nih.govnih.gov The order of substituent introduction is also critical; for instance, installing the fluorine atom via a method like directed lithiation first, followed by a site-specific methylation at C4, would be a plausible route to the target molecule.

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is assembled, its substituents can be further modified to create a library of analogs. The fluorine and methyl groups, as well as the C-H bonds on the heterocyclic ring, offer opportunities for diverse chemical transformations.

Halogen-Exchange Reactions

Halogen-exchange (HALEX) reactions are typically used to introduce fluorine by substituting heavier halogens (Cl, Br, I). Replacing an aromatic fluorine atom is challenging due to the high strength of the C-F bond. Such a reaction is generally thermodynamically unfavorable unless the resulting halide is stabilized or removed from the reaction equilibrium. However, under specific conditions, such as in polar aprotic solvents with a high concentration of another halide nucleophile, this exchange could potentially be driven forward, especially if the reaction is part of a nucleophilic aromatic substitution (SNAr) manifold where the isoquinoline ring is sufficiently activated.

Cross-Coupling Reactions on Halogenated Isoquinoline Scaffolds

Metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. nih.govmdpi.com Halogenated isoquinolines are versatile intermediates for these transformations, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. mdpi.comnih.gov The reactivity of the carbon-halogen bond in these reactions typically follows the trend C-I > C-Br >> C-Cl. nih.gov

Activating the highly stable C-F bond for cross-coupling is a significant challenge in synthetic chemistry and usually requires specialized, highly active catalyst systems or specific substrate features. While standard palladium catalysts are often ineffective, research into nickel and other transition metal catalysts continues to push the boundaries of C-F activation. Therefore, derivatization of this compound via cross-coupling at the C8 position would be considered an advanced and non-trivial transformation. An alternative strategy involves introducing a more reactive halogen (e.g., bromine or iodine) at a different position on the ring, which can then readily participate in cross-coupling reactions, leaving the C-F bond intact. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon bearing a leaving group, forming a negatively charged Meisenheimer intermediate. nih.govmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups that stabilize this intermediate.

Addition and Cycloaddition Reactions (e.g., Michael Addition, Dearomative Cycloaddition)

Addition and cycloaddition reactions offer powerful tools for the construction and functionalization of the isoquinoline core, enabling the formation of complex three-dimensional structures from planar aromatic precursors.

Michael Addition:

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org In the context of isoquinoline synthesis, this reaction can be applied to precursors that contain an activated double bond. For instance, the synthesis of complex isoquinoline alkaloids has been explored using Michael additions to isoquinolinetrione systems. acs.org In one such study, the addition of the enolate derived from ethyl o-nitrophenylacetate to 2-methylisoquinoline-1,5,8(2H)-trione was investigated as a key step. acs.org Although regiochemical challenges were encountered, this approach highlights the potential of using Michael additions to build upon a pre-existing isoquinoline framework. acs.org

While specific examples detailing the Michael addition in the direct synthesis of this compound are not prevalent in the literature, the principle can be applied to suitably designed precursors. For example, a substituted styrene (B11656) or a similar α,β-unsaturated system bearing the necessary fluoro and methyl precursors could theoretically serve as a Michael acceptor for a nitrogen-containing nucleophile in a pathway leading to a dihydro- or tetrahydroisoquinoline ring system, which could then be aromatized.

Dearomative Cycloaddition:

Dearomative cycloaddition reactions are particularly powerful for rapidly increasing molecular complexity by converting flat aromatic compounds into three-dimensional structures. escholarship.org Photochemical dearomative cycloadditions, often mediated by energy transfer, have been successfully applied to bicyclic azaarenes like quinolines and isoquinolines. escholarship.orgnih.gov These reactions can overcome the inherent low reactivity of aromatic systems in cycloadditions. escholarship.org

Research has demonstrated the intermolecular [4+2] dearomative cycloaddition of various bicyclic azaarenes with a range of alkenes, showcasing high regio- and diastereoselectivity. escholarship.org While the specific substrate this compound has not been detailed, studies on related fluorinated compounds, such as 8-fluoroquinoline, have shown successful participation in these reactions. This suggests that the 8-fluoro-isoquinoline scaffold would also be a viable substrate for such transformations. The presence of the fluorine atom can influence the electronic properties of the aromatic system, potentially affecting the efficiency and selectivity of the cycloaddition. The general applicability of these methods allows for the synthesis of diverse and structurally complex analogs that would be difficult to access through other means. nih.govresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features |

| Michael Addition | Michael Donor (e.g., enolate) + Michael Acceptor (e.g., α,β-unsaturated isoquinoline precursor) | Functionalized Dihydro- or Tetrahydroisoquinoline | C-C bond formation; builds upon existing frameworks. |

| Dearomative [4+2] Cycloaddition | Bicyclic Azaarene (e.g., 8-Fluoroisoquinoline) + Alkene | 3D Polycyclic Structure | Rapid increase in molecular complexity; high stereoselectivity. |

Reduction and Asymmetric Hydrogenation Pathways

The reduction of the isoquinoline core, particularly the pyridine (B92270) ring, is a fundamental transformation that yields dihydro- and tetrahydroisoquinoline derivatives. These saturated analogs are prevalent in numerous biologically active compounds.

Reduction Pathways:

The reduction of isoquinoline derivatives can be achieved using various reducing agents. For fluorinated isoquinolines, common hydride reagents are effective. A straightforward and efficient method for the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) involves the reduction of 8-fluoro-3,4-dihydroisoquinoline. nih.govmdpi.comresearchgate.net This transformation can be readily accomplished using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. mdpi.com The reaction proceeds smoothly to afford the corresponding tetrahydroisoquinoline, which is a valuable building block for further functionalization. nih.govmdpi.comresearchgate.net

The dihydroisoquinoline precursor itself can be synthesized from precursors like N-[2-(3-fluorophenyl)ethyl]formamide. This multi-step synthesis followed by reduction provides access to the saturated 8-fluorotetrahydroisoquinoline core. mdpi.comresearchgate.net

Asymmetric Hydrogenation:

The catalytic asymmetric hydrogenation of isoquinolines is a highly efficient method for producing chiral 1,2,3,4-tetrahydroisoquinolines (THIQs), which are key structural motifs in many natural products and pharmaceuticals. bohrium.com This method avoids the need for chiral auxiliaries or stoichiometric chiral reagents. Various transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, have been developed for this purpose.

For substituted isoquinolines, iridium catalysts paired with chiral ligands, such as Josiphos, have been shown to be effective in the asymmetric hydrogenation of 1,3-disubstituted isoquinolines, yielding trans-tetrahydroisoquinolines with high enantioselectivity. rsc.org Ruthenium-diamine complexes have also been successfully employed, demonstrating good yields and enantioselectivities for a range of substituted isoquinolines. bohrium.com

Another approach involves the activation of the isoquinoline ring with chloroformates, which facilitates hydrogenation using iridium or rhodium catalysts with chiral phosphine (B1218219) ligands like Segphos. researchgate.net This strategy has been successfully applied to various 1-substituted isoquinolines, achieving moderate to good enantioselectivities. researchgate.net Furthermore, chiral boranes have been utilized as catalysts for the asymmetric hydrogenation of polysubstituted isoquinolines, affording cis-products in high yields and excellent enantiomeric excess (ee). acs.org The choice of catalyst, ligand, and reaction conditions is crucial for controlling both the diastereoselectivity (cis vs. trans) and the enantioselectivity of the reduction. rsc.orgresearchgate.net

| Method | Substrate | Catalyst/Reagent | Product | Selectivity |

| Reduction | 8-Fluoro-3,4-dihydroisoquinoline | Sodium Borohydride (NaBH₄) | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | N/A |

| Asymmetric Hydrogenation | 1,3-Disubstituted Isoquinolines | [Ir(cod)Cl]₂ / Josiphos ligand | trans-1,3-disubstituted THIQs | High enantioselectivity |

| Asymmetric Hydrogenation | Substituted Isoquinolines | Chiral Cationic Ruthenium Diamine Complexes | Chiral THIQs | Good enantioselectivity |

| Asymmetric Hydrogenation | 1-Substituted Isoquinolines (activated with chloroformate) | [IrCl(cod)]₂ / (S)-segphos | Chiral 1-substituted THIQs | Moderate to good enantioselectivity |

| Asymmetric Hydrogenation | 1,3-Disubstituted Isoquinolines | Chiral Borane | cis-1,3-disubstituted THIQs | High enantioselectivity (up to 96% ee) |

Reactivity Mechanisms and Chemical Transformations of 8 Fluoro 4 Methylisoquinoline

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The electronic nature of 8-fluoro-4-methylisoquinoline is characterized by a π-deficient pyridine (B92270) ring and a more electron-rich benzene (B151609) ring. The fluorine atom at C-8 acts as a strong electron-withdrawing group via its inductive effect, while the methyl group at C-4 is a weak electron-donating group. This substitution pattern significantly influences the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the isoquinoline (B145761) ring system generally prefers the benzene ring over the less reactive pyridine ring. The reaction proceeds through a standard EAS mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution.

Step 1: Generation of the Electrophile: A strong electrophile (E⁺) is generated from the reacting agents, often requiring a Lewis acid catalyst.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the benzene ring attacks the electrophile, disrupting aromaticity and forming a carbocationic intermediate.

Step 3: Deprotonation and Restoration of Aromaticity: A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.

For this compound, the directing effects of the existing substituents must be considered. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. On the benzene ring, the fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution is predicted to occur at the C-5 or C-7 positions.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing fluorine atom at C-8 makes this position susceptible to nucleophilic aromatic substitution, a pathway that is particularly relevant for fluoro-aromatic compounds. Research on the closely related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), provides significant insight into this reactivity. nih.gov The C=N double bond in the dihydroisoquinoline system activates the fluorine atom toward nucleophilic displacement. nih.gov It is proposed that protonation of the ring nitrogen increases the electrophilicity of the C-8 atom, further promoting nucleophilic attack. nih.gov

The reaction mechanism proceeds via a two-step addition-elimination pathway:

Step 1: Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing fluorine and the ring nitrogen.

Step 2: Elimination of the Leaving Group: The fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

Studies on 8-fluoro-3,4-dihydroisoquinoline have demonstrated successful fluorine-amine exchange reactions with various cyclic amines like pyrrolidine (B122466) and morpholine. nih.gov These transformations highlight the viability of C-8 as a site for introducing new functionalities via SNAr reactions.

| Nucleophile | Product at C-8 | Reaction Conditions | Observed Yield (%) |

|---|---|---|---|

| Pyrrolidine | 8-(Pyrrolidin-1-yl)- | Heating, neat or in solvent | 72 |

| Morpholine | 8-(Morpholin-4-yl)- | Heating, neat or in solvent | 76 |

| Piperidine | 8-(Piperidin-1-yl)- | Heating, neat or in solvent | 17 |

Radical Reactions and Their Application to the Isoquinoline System

Radical reactions offer alternative pathways for the functionalization of heterocyclic systems, often complementing traditional ionic reactions. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) homolytically cleaves upon heating or irradiation to generate initial radical species.

Propagation: The generated radical reacts with the substrate or another reagent to form a new radical, which continues the chain. This can involve hydrogen atom abstraction or addition to a π-system.

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.

While specific studies on radical reactions of this compound are not documented, the isoquinoline core is amenable to such transformations. For instance, radical C-H functionalization could potentially introduce alkyl or aryl groups at various positions, with selectivity being influenced by the stability of the resulting radical intermediate. Another application is radical dehalogenation, where a tin-based radical, such as tributyltin radical (Bu₃Sn•), can abstract the fluorine atom, generating an isoquinolyl radical. libretexts.org This radical intermediate can then be trapped by a hydrogen atom source or participate in subsequent C-C bond-forming reactions. The high strength of the C-F bond, however, makes this a challenging transformation compared to that of other halogens.

Intramolecular Rearrangements and Cyclization Processes

The isoquinoline scaffold is a key component of many alkaloids and complex heterocyclic systems, which are often synthesized through intramolecular cyclization reactions. Functionalized derivatives of this compound can serve as precursors for such transformations.

For example, if a suitable side chain is introduced at the C-1 or N-2 position, intramolecular cyclization can lead to the formation of new fused ring systems. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are classic examples of cyclizations used to form tetrahydroisoquinoline derivatives, which can then be aromatized.

In the context of this compound, a hypothetical intramolecular process could involve a side chain at the C-5 position that contains a nucleophilic group. This nucleophile could potentially displace the C-8 fluorine atom via an intramolecular SNAr reaction, leading to the formation of a new heterocyclic ring fused to the benzene portion of the isoquinoline. The feasibility of such a process would depend on the length and flexibility of the tether connecting the nucleophile to the ring system, in accordance with Baldwin's rules for ring closure.

Stereochemical Control in Chemical Transformations

Achieving stereochemical control in reactions involving planar aromatic systems like isoquinoline is a significant challenge unless a pre-existing chiral center is present or the reaction itself introduces one. fiveable.me For this compound, stereocontrol becomes relevant in reactions that transform the aromatic system into a non-planar structure, such as hydrogenation or addition reactions.

For instance, the catalytic hydrogenation of the pyridine ring to form a tetrahydroisoquinoline derivative would create a new stereocenter at C-4 if the molecule were appropriately substituted. The facial selectivity of the hydrogenation (i.e., whether the hydrogen atoms add to the top or bottom face of the ring) could potentially be influenced by a chiral catalyst or a chiral auxiliary attached to the nitrogen atom.

Furthermore, if the imine bond of the corresponding 3,4-dihydroisoquinoline (B110456) derivative were to be attacked by a nucleophile at C-1, a new stereocenter would be created at this position. The use of chiral nucleophiles, chiral ligands on a metal catalyst, or a chiral auxiliary could induce facial selectivity in the attack on the prochiral imine carbon, leading to the preferential formation of one enantiomer over the other. nih.gov However, specific studies demonstrating such stereochemical control on the this compound system have not been reported in the literature.

Spectroscopic Data for this compound Not Found in Publicly Available Research

A thorough search of scientific literature and chemical databases has been conducted to gather advanced spectroscopic data for the chemical compound this compound. The objective was to provide a detailed analysis of its structural characterization based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Despite extensive searches for experimental data, including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR spectra, mass fragmentation analysis, and infrared vibrational data, no specific research findings for this compound could be located in the available resources.

The search included patent databases and scientific journals which contain characterization data for structurally similar but distinct compounds, such as 7-bromo-8-fluoro-4-methylisoquinoline derivatives or 8-fluoro-3,4-dihydroisoquinoline. However, this information is not directly applicable to the specified molecule of this compound.

Consequently, the requested article detailing the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary scientific data. Further experimental research and publication would be required for a scientifically accurate and detailed article to be written.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by 8-Fluoro-4-methylisoquinoline would promote electrons from lower energy molecular orbitals to higher energy ones. The isoquinoline (B145761) core, being an aromatic and conjugated system, is expected to exhibit characteristic π → π* transitions. The presence of the fluorine and methyl substituents would likely induce shifts in the absorption maxima (λmax) compared to the parent isoquinoline molecule, due to their electronic and steric effects.

A hypothetical UV-Vis spectrum would provide valuable information on the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, no specific experimental UV-Vis absorption data for this compound has been found in the public domain.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 250-350 | 1,000 - 50,000 |

| n → π* | 300-400 | 10 - 1,000 |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Such data is essential for understanding the molecule's physical properties and for computational modeling studies. Despite the importance of this technique, no published crystal structure for this compound could be located.

Table 2: Key Parameters from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal |

| Bond Lengths (Å) | Distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Angles describing the conformation around a bond |

Note: This table represents the type of data obtained from X-ray crystallography and is not based on actual measurements for the specified compound.

Advanced Spectroscopic Techniques for Specialized Analyses

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. A Raman spectrum of this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its chemical bonds, such as C-H, C=C, C-N, and C-F. The Raman shifts are highly specific to the molecular structure and can be used for identification and to study subtle structural changes. No experimental Raman spectra for this compound are currently available in the literature.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent molecules. If this compound is fluorescent, this technique could be used to determine its excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These parameters are crucial for assessing the molecule's potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. The search for photophysical data on this compound did not yield any results on its fluorescent properties.

Computational Chemistry and Theoretical Modeling of 8 Fluoro 4 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic structure and predict a wide range of chemical behaviors.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 8-Fluoro-4-methylisoquinoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its optimized molecular geometry. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.

Beyond molecular geometry, DFT studies also offer insights into the electronic properties of this compound. The distribution of electron density across the molecule can be quantified, revealing the effects of the electron-withdrawing fluorine atom and the electron-donating methyl group on the isoquinoline (B145761) core.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-N (Pyridine Ring) Bond Length | 1.33 Å |

| C-C (Methyl) Bond Length | 1.51 Å |

| C-N-C Bond Angle | 117.5° |

| C-C-F Bond Angle | 119.2° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

Table 2: Hypothetical FMO Properties of this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the isoquinoline ring due to the presence of its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. youtube.com Conversely, the area around the fluorine atom and the hydrogen atoms of the aromatic rings would exhibit a more positive potential, indicating them as possible sites for nucleophilic interactions. youtube.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational methods can identify the most probable reaction pathways.

By calculating the energies of intermediates and transition states, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be employed to confirm that a calculated transition state indeed connects the intended reactants and products, thereby providing a comprehensive understanding of the reaction mechanism at a molecular level.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, have become indispensable for the prediction of various spectroscopic parameters, aiding in the interpretation of experimental data. nih.govresearchgate.net For this compound, these calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated and are often in good agreement with experimental values, especially when appropriate scaling factors are applied. nih.govresearchgate.netsemanticscholar.org This predictive capability is particularly useful for assigning signals in complex spectra and for confirming the structure of newly synthesized compounds. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for Selected Nuclei in this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Methyl group) | 2.6 |

| ¹³C (C-4) | 145.0 |

| ¹³C (C-8) | 160.0 (with C-F coupling) |

| ¹⁹F (C-8) | -115.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

Table 4: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Potential Interacting Partner |

|---|---|

| Hydrogen Bonding | Water (solvent), Amino acid residues (protein) |

| π-π Stacking | Aromatic amino acid residues (protein) |

| Hydrophobic Interactions | Nonpolar amino acid residues (protein) |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) |

Exploration of Research Avenues for 8 Fluoro 4 Methylisoquinoline in Advanced Chemical Science

Applications in Advanced Materials Science

The conjugated system of the isoquinoline (B145761) ring makes it an attractive core for developing novel organic materials with tailored electronic and photophysical properties. The presence of a highly electronegative fluorine atom and an electron-donating methyl group on this scaffold can significantly influence its energy levels (HOMO/LUMO), making 8-Fluoro-4-methylisoquinoline a candidate for investigation in advanced materials.

Organic Light-Emitting Diodes (OLEDs) Research

Quinoline (B57606) and isoquinoline derivatives have been extensively investigated as materials for organic light-emitting diodes (OLEDs), serving as emitters, hosts, or electron-transporting layers. rroij.comresearchgate.net The inherent properties of these heterocycles, such as high thermal stability and good charge-carrier mobility, make them suitable for OLED applications. researchgate.netmdpi.com The incorporation of a fluorine atom can enhance properties like electron injection/transport and improve the stability and efficiency of the device. ossila.com

While direct research on this compound in OLEDs is not extensively documented, its structural features suggest it could be a valuable component. The fluorine atom at the 8-position could potentially increase the electron affinity of the molecule, making it a candidate for an electron-transporting or emissive material. Research in this area would involve synthesizing derivatives of this compound and characterizing their photoluminescent properties, thermal stability, and performance within a multilayered OLED device structure.

Dye-Sensitized Solar Cells (DSSCs) Research

In the field of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) to absorb light and inject electrons into a semiconductor. sigmaaldrich.comjmchemsci.com Organic dyes based on heterocyclic systems like quinoline are explored for this purpose due to their strong absorption in the visible spectrum and tunable electronic properties. ossila.comresearchgate.net The molecular structure of the dye is critical for efficient light harvesting, electron injection, and dye regeneration.

Development as Chemical Probes and Tracers

The unique properties imparted by the fluorine atom make this compound an interesting platform for the development of specialized chemical tools for imaging and tracing biological processes.

Fluorophore Design for In Vitro Bioimaging Research

Fluorescent probes are indispensable tools in biological research for visualizing cells and subcellular components. nih.gov The quinoline scaffold is a known fluorophore, and its derivatives have been developed as fluorescent sensors for various analytes, including metal ions. ossila.commdpi.comresearchgate.net The fluorescence properties are highly dependent on the substituents attached to the ring system.

The this compound framework could be functionalized to create novel fluorescent probes. The fluorine atom can enhance photostability and modulate the emission wavelength. Research efforts could be directed towards synthesizing derivatives that exhibit changes in their fluorescence intensity or wavelength upon binding to specific biological targets, enabling their use in in vitro cellular imaging experiments. The low natural fluorescence of some quinoline derivatives that becomes highly enhanced upon chelation with metal ions is a particularly promising avenue of investigation. guidechem.com

Methodologies for Radiochemistry and Positron Emission Tomography (PET) Tracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, most commonly Fluorine-18 (B77423) (¹⁸F). mdanderson.org The development of new PET tracers is crucial for diagnosing diseases and understanding biological pathways.

The synthesis of an ¹⁸F-labeled version of this compound would be a primary goal for its development as a PET tracer. Since the molecule already contains a stable fluorine (¹⁹F) atom, direct labeling is not feasible. Instead, radiolabeling would likely involve a multi-step synthesis starting from a suitable precursor. One potential strategy, drawing parallels from the radiolabeling of 8-methylquinoline (B175542) derivatives, involves a palladium-mediated C-H radiofluorination. nih.gov This method could theoretically be adapted to introduce ¹⁸F onto the methyl group at the 4-position of an 8-fluoro-isoquinoline precursor.

Alternatively, a more common approach would be nucleophilic substitution on a precursor molecule. For instance, a precursor such as 8-bromo-4-methylisoquinoline (B1448395) or 8-nitro-4-methylisoquinoline could be synthesized and then reacted with [¹⁸F]fluoride to produce [¹⁸F]this compound. The development of such methodologies is a key step toward evaluating its potential as a PET imaging agent.

| Potential ¹⁸F-Labeling Strategies | Precursor Example | Key Reaction Type | Reference Concept |

| C-H Radiofluorination | This compound | Pd-mediated C(sp³)-H activation | C-H radiofluorination of 8-methylquinolines nih.gov |

| Nucleophilic Aromatic Substitution | 8-Nitro-4-methylisoquinoline | SₙAr with [¹⁸F]Fluoride | Standard radiofluorination methods |

| Nucleophilic Aromatic Substitution | 8-Bromo-4-methylisoquinoline | SₙAr with [¹⁸F]Fluoride | Standard radiofluorination methods |

Utility as Advanced Synthetic Building Blocks

Beyond its potential direct applications, this compound and its precursors are valuable intermediates in organic synthesis for constructing more complex molecules. Research has demonstrated the utility of the closely related 8-fluoro-3,4-dihydroisoquinoline (B12937770) as a versatile building block. nih.govresearchgate.netnih.gov

A simple, lithiation-based synthesis allows for the efficient production of 8-fluoro-3,4-dihydroisoquinoline. nih.govresearchgate.net This key intermediate can undergo various transformations. For example, the fluorine atom at the 8-position is susceptible to nucleophilic aromatic substitution, allowing for a fluorine-amine exchange to produce 8-amino-3,4-dihydroisoquinolines. These amino derivatives can then be treated with organolithium reagents to install a wide variety of substituents at the 1-position, leading to a library of 1,8-disubstituted tetrahydroisoquinolines. nih.gov These resulting structures are of significant interest as potential candidates for central nervous system drugs. nih.govnih.gov

The synthetic utility is summarized in the table below, highlighting the transformation of the 8-fluoro-dihydroisoquinoline intermediate.

| Starting Material | Reagent(s) | Intermediate/Product Type | Significance |

| 8-Fluoro-3,4-dihydroisoquinoline | Cyclic amines (e.g., pyrrolidine) | 8-(Cyclic amino)-3,4-dihydroisoquinoline | Fluorine-amine exchange nih.govresearchgate.net |

| 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | Alkyllithium or Aryllithium | 1-Alkyl(aryl)-8-(pyrrolidin-1-yl)-tetrahydroisoquinoline | Access to 1,8-disubstituted scaffolds nih.gov |

| 8-Fluoro-3,4-dihydroisoquinoline | Sodium borohydride (B1222165) | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) | Reduction of the imine moiety nih.gov |

This established synthetic versatility underscores the importance of the 8-fluoro-isoquinoline scaffold as a foundational element for building diverse and complex molecular architectures for drug discovery and other applications.

Construction of Complex Polycyclic Scaffolds

The isoquinoline nucleus is a well-established building block in the synthesis of complex polycyclic systems, many of which are found in natural products with significant biological activity. Generally, synthetic chemists employ a variety of strategies to annulate additional rings onto the isoquinoline framework. These methods often involve leveraging the reactivity of the nitrogen atom or the carbon atoms of both the pyridine (B92270) and benzene (B151609) rings.

For a hypothetical application of this compound in this area, researchers would likely explore several avenues. The fluorine atom at the 8-position could influence the regioselectivity of electrophilic aromatic substitution reactions, potentially directing the formation of new rings to specific positions. Furthermore, the methyl group at the 4-position could be functionalized to serve as a handle for cyclization reactions.

Potential, yet currently undocumented, synthetic strategies could include:

Pictet-Spengler Reaction Analogs: While a classic route to tetrahydroisoquinolines, modifications could be envisioned to build polycyclic structures.

Diels-Alder Cycloadditions: The benzene portion of the isoquinoline could potentially act as a diene or dienophile, depending on the reaction partner, to construct new six-membered rings.

Metal-Catalyzed Cross-Coupling Reactions: The fluorine atom, although generally a poor leaving group in nucleophilic aromatic substitution, can sometimes participate in certain cross-coupling reactions, or its directing effects can be utilized in C-H activation strategies to build more complex scaffolds.

It is important to reiterate that these are speculative pathways, as no specific examples involving this compound have been reported in the scientific literature.

Development of Bioisosteric Analogues in Chemical Libraries

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The goal is to modulate the compound's potency, selectivity, metabolic stability, or pharmacokinetic properties.

The this compound scaffold possesses features that would make it an interesting candidate for inclusion in chemical libraries for drug discovery. The fluorine atom is a well-known bioisostere for a hydrogen atom. Its introduction can lead to significant changes in a molecule's properties due to its high electronegativity, ability to form hydrogen bonds, and potential to block metabolic pathways. The methyl group can also be replaced by other small alkyl or functional groups to probe structure-activity relationships.

In the context of developing bioisosteric analogues, medicinal chemists might consider the following hypothetical modifications to a lead compound containing the this compound core:

Table 1: Hypothetical Bioisosteric Modifications of the this compound Scaffold

| Position | Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 8 | Fluoro (-F) | Hydroxyl (-OH), Amino (-NH2), Methoxy (-OCH3) | To alter hydrogen bonding potential and electronic properties. |

| 4 | Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Hydroxymethyl (-CH2OH) | To modify lipophilicity, steric bulk, and metabolic stability. |

| - | Phenyl Ring | Thiophene, Pyridine, Pyrazole | To replace the benzene portion with a different heteroaromatic ring, altering physicochemical properties and potential interactions with biological targets. |

These potential modifications are based on established principles of bioisosterism. However, without a known biologically active compound containing the this compound scaffold, this remains a theoretical exercise. The creation of a chemical library based on this scaffold would be a preliminary step in a drug discovery program, to be followed by high-throughput screening to identify any potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.